Cas no 808-57-1 (2,3,6,7,10,11-Hexamethoxytriphenylene)

2,3,6,7,10,11-Hexamethoxytriphenylene is a polycyclic aromatic hydrocarbon derivative featuring six methoxy substituents symmetrically arranged on a triphenylene core. This compound exhibits notable electronic and optical properties due to its extended π-conjugation and rigid planar structure, making it valuable in organic electronics and materials science. Its high solubility in common organic solvents enhances processability for thin-film applications. The methoxy groups contribute to electron-donating characteristics, facilitating charge transport in organic semiconductors. Additionally, its stability under ambient conditions and well-defined molecular geometry make it a promising candidate for supramolecular chemistry and liquid crystal research. The compound is often utilized as a building block for advanced functional materials.
2,3,6,7,10,11-Hexamethoxytriphenylene structure
808-57-1 structure
商品名:2,3,6,7,10,11-Hexamethoxytriphenylene
CAS番号:808-57-1
MF:C24H24O6
メガワット:408.443767547607
MDL:MFCD00075571
CID:706998
PubChem ID:87571257

2,3,6,7,10,11-Hexamethoxytriphenylene 化学的及び物理的性質

名前と識別子

    • 2,3,6,7,10,11-Hexamethoxytriphenylene
    • Triphenylene,2,3,6,7,10,11-hexamethoxy-
    • TXROZCSFVVIBFI-UHFFFAOYSA-N
    • LS40829
    • 2,3,6,7,10.11-Hexamethoxytriphenylene
    • AX8227281
    • 2,3,6,7,10,11-hexamethoxy triphenylene
    • ST24021456
    • 2,3,6,7,10,11-Hexamethoxytriphenylene (ACI)
    • 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
    • 2,3,6,7,10,11-Hexamethoxytribenzobenzene
    • 808-57-1
    • CS-W009387
    • SCHEMBL1711296
    • YSSJ00704
    • DTXSID70404819
    • C76589
    • SB67046
    • DB-000808
    • H0898
    • AKOS015901614
    • MFCD00075571
    • DS-18496
    • C24H24O6
    • MDL: MFCD00075571
    • インチ: 1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
    • InChIKey: TXROZCSFVVIBFI-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(OC)=CC2C3C(C4C(C=2C=1)=CC(OC)=C(OC)C=4)=CC(OC)=C(OC)C=3

計算された属性

  • せいみつぶんしりょう: 408.15700
  • どういたいしつりょう: 408.157
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 434
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 55.4
  • 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.216
  • ゆうかいてん: 310-317 ºC
  • ふってん: 578.6±45.0°C at 760 mmHg
  • フラッシュポイント: 235.8°C
  • 屈折率: 1.632
  • PSA: 55.38000
  • LogP: 5.19780
  • ようかいせい: 未確定

2,3,6,7,10,11-Hexamethoxytriphenylene セキュリティ情報

2,3,6,7,10,11-Hexamethoxytriphenylene 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2,3,6,7,10,11-Hexamethoxytriphenylene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044078-250mg
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
250mg
¥40.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044078-5g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
5g
¥367.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044078-10g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
10g
¥712.00 2024-07-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
H0898-1G
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 >95.0%(HPLC)
1g
¥490.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026217-1g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 95%
1g
¥374 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026217-5g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 95%
5g
¥1310 2024-05-21
eNovation Chemicals LLC
D756722-10g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 98%
10g
$135 2024-06-07
TRC
H296713-500mg
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1
500mg
$ 115.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H81570-5g
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1 97%
5g
¥332.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H81570-250mg
2,3,6,7,10,11-Hexamethoxytriphenylene
808-57-1
250mg
¥106.0 2021-09-09

2,3,6,7,10,11-Hexamethoxytriphenylene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane
リファレンス
1,5,9-Triazacoronenes: a Family of Polycyclic Heteroarenes Synthesized by a Threefold Pictet-Spengler Reaction
Wei, Junfa; et al, Angewandte Chemie, 2010, 49(44), 8209-8213

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  5,5′-Bis(trifluoromethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ;  10 min, 80 °C; 14 h, 80 °C
リファレンス
Nickel-Catalyzed Electroreductive Syntheses of Triphenylenes Using ortho-Dihalobenzene-Derived Benzynes
Li, Zhao-Ming; et al, Chinese Journal of Chemistry, 2022, 40(19), 2335-2344

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Iron chloride (FeCl3)
リファレンス
A high yield easy method for the preparation of alkoxy-substituted triphenylenes
Naarmann, Herbert; et al, Synthesis, 1994, (5), 477-8

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 min, rt
1.2 Reagents: Potassium tert-butoxide ;  16 h, 100 °C
リファレンス
Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes
Garcia-Lopez, Jose-Antonio; et al, Organic Letters, 2014, 16(9), 2338-2341

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid Catalysts: Carbon Solvents: Toluene ;  21 h, 70 °C
1.2 Reagents: Alumina
リファレンス
Carbocatalytic Oxidative Dehydrogenative Couplings of (Hetero)Aryls by Oxidized Multi-Walled Carbon Nanotubes in Liquid Phase
Wirtanen, Tom ; et al, Chemistry - A European Journal, 2019, 25(53), 12288-12293

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine) nickel dibromide Solvents: Tetrahydrofuran ;  heated
リファレンス
O-Dihaloarenes as aryne precursors for nickel-catalyzed [2 + 2 + 2] cycloaddition with alkynes and nitriles
Hsieh, Jen-Chieh; et al, Chemical Communications (Cambridge, 2008, (26), 2992-2994

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane ;  rt
リファレンス
Over-Oxidation as the Key Step in the Mechanism of the MoCl5-Mediated Dehydrogenative Coupling of Arenes
Schubert, Moritz; et al, Angewandte Chemie, 2016, 55(3), 1156-1159

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ,  Oxygen Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ;  0.3 h, rt
リファレンス
Aerobic Oxidative Intramolecular Aromatic Coupling via Heterogeneous Metal Catalysts
Fujimoto, Shigenobu; et al, Advanced Synthesis & Catalysis, 2016, 358(19), 3057-3061

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride ,  Oxygen Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, rt
1.3 rt; overnight, rt
リファレンス
Facile Cyclization of Terphenyl to Triphenylene: A New Chemodosimeter for Fluoride Ions
Bhalla, Vandana; et al, Organic Letters, 2010, 12(3), 628-631

2,3,6,7,10,11-Hexamethoxytriphenylene Raw materials

2,3,6,7,10,11-Hexamethoxytriphenylene Preparation Products

2,3,6,7,10,11-Hexamethoxytriphenylene 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:808-57-1)2,3,6,7,10,11-HEXAMETHOXYTRIPHENYLENE
sfd3641
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:808-57-1)2,3,6,7,10,11-Hexamethoxytriphenylene
A864639
清らかである:99%
はかる:25g
価格 ($):248.0